(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
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Overview
Description
(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of various functional groups, including an ethylthio group, a trifluoromethyl group, and an oxadiazole ring
Scientific Research Applications
Chemistry
In chemistry, (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. The presence of the trifluoromethyl group and the oxadiazole ring can enhance the compound’s bioactivity and metabolic stability, making it a candidate for the development of new therapeutic agents.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the oxadiazole ring through the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. The piperidine ring can be introduced via nucleophilic substitution reactions, and the ethylthio group can be added through thiolation reactions using ethylthiolating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various reduced derivatives.
Comparison with Similar Compounds
Similar Compounds
- (2-(Methylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Uniqueness
The uniqueness of (2-(Ethylthio)phenyl)(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O2S/c1-2-26-13-6-4-3-5-12(13)15(24)23-9-7-11(8-10-23)14-21-22-16(25-14)17(18,19)20/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFCRAKTGWIMKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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